isoquinoline-5,8-diamine hydrochloride
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Overview
Description
Isoquinoline-5,8-diamine hydrochloride is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline and its derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoquinoline-5,8-diamine hydrochloride can be synthesized through several methods. One common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as initial compounds. The reaction proceeds through cyclization under acidic conditions to produce isoquinoline derivatives . Another method involves the use of metal catalysts, such as Ir(III) or Ru(II), to catalyze the C-H bond functionalization and annulation reactions .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of coal tar as a raw material. Isoquinoline can be isolated from coal tar through fractional crystallization of the acid sulfate. This method exploits the fact that isoquinoline is more basic than quinoline, allowing for selective extraction .
Chemical Reactions Analysis
Types of Reactions: Isoquinoline-5,8-diamine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the electron density at different positions of the isoquinoline ring .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include bromine for bromination, sulfuric acid for Skraup synthesis, and various metal catalysts for C-H bond functionalization .
Major Products Formed: The major products formed from these reactions include brominated isoquinoline derivatives, N-oxides, and various substituted isoquinolines. These products have significant applications in medicinal chemistry and other fields .
Scientific Research Applications
Isoquinoline-5,8-diamine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, isoquinoline derivatives are known for their antitumor, antibacterial, cardioprotective, anti-inflammatory, and neuroprotective activities . These compounds are also used in the development of drugs for treating various diseases, including cancer and malaria .
Mechanism of Action
The mechanism of action of isoquinoline-5,8-diamine hydrochloride involves its interaction with molecular targets and pathways in the body. Isoquinoline derivatives can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, some isoquinoline derivatives inhibit the activity of certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Isoquinoline-5,8-diamine hydrochloride can be compared with other similar compounds such as quinoline, benzylisoquinoline, and tetrahydroisoquinoline. While all these compounds share a similar heterocyclic structure, this compound is unique due to its specific substitution pattern and the presence of the diamine group. This uniqueness contributes to its distinct biological activities and applications .
List of Similar Compounds:- Quinoline
- Benzylisoquinoline
- Tetrahydroisoquinoline
- Angustureine
- Congeneric alkaloids
Properties
CAS No. |
1803607-71-7 |
---|---|
Molecular Formula |
C9H10ClN3 |
Molecular Weight |
195.65 g/mol |
IUPAC Name |
isoquinoline-5,8-diamine;hydrochloride |
InChI |
InChI=1S/C9H9N3.ClH/c10-8-1-2-9(11)7-5-12-4-3-6(7)8;/h1-5H,10-11H2;1H |
InChI Key |
ZUCDQUDHIYZION-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NC=CC2=C1N)N.Cl |
Purity |
91 |
Origin of Product |
United States |
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